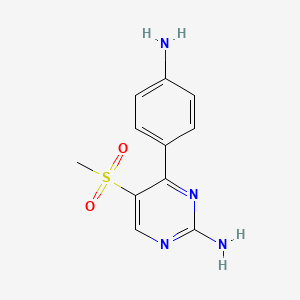![molecular formula C19H30BNO3 B11782816 1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)
1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[3-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)fenoxi]etil}pirrolidina es un compuesto orgánico que presenta un anillo de pirrolidina unido a un grupo fenoxietil, que está además sustituido con un grupo metilo y un grupo tetrametil-1,3,2-dioxaborolan-2-il.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-{2-[3-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)fenoxi]etil}pirrolidina típicamente implica múltiples pasos. Un enfoque común es comenzar con la preparación del intermedio fenoxietil, que luego se hace reaccionar con pirrolidina en condiciones específicas para formar el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tetrahidrofurano, y catalizadores como complejos de paladio o cobre .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y rentabilidad. Las técnicas como la síntesis de flujo continuo y el uso de reactores automatizados se pueden emplear para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
1-{2-[3-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)fenoxi]etil}pirrolidina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el anillo de pirrolidina, utilizando reactivos como haluros de alquilo
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Haluros de alquilo, catalizadores de paladio o cobre
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
1-{2-[3-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)fenoxi]etil}pirrolidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica, particularmente en reacciones de acoplamiento cruzado como el acoplamiento de Suzuki-Miyaura
Biología: Investigado por su potencial como molécula bioactiva en varios ensayos biológicos.
Industria: Utilizado en el desarrollo de materiales avanzados y como catalizador en procesos industriales
Mecanismo De Acción
El mecanismo de acción de 1-{2-[3-Metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)fenoxi]etil}pirrolidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un ligando, uniéndose a centros metálicos en procesos catalíticos. En sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad y conduciendo a diversos efectos fisiológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 1-Metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-imidazol .
- 4,4,5,5-Tetrametil-1,3,2-dioxaborolano .
- 3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridina .
Singularidad
La presencia del grupo dioxaborolano mejora su utilidad en reacciones de acoplamiento cruzado, mientras que el anillo de pirrolidina proporciona sitios adicionales para la funcionalización .
Propiedades
Fórmula molecular |
C19H30BNO3 |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
1-[2-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C19H30BNO3/c1-15-12-16(20-23-18(2,3)19(4,5)24-20)14-17(13-15)22-11-10-21-8-6-7-9-21/h12-14H,6-11H2,1-5H3 |
Clave InChI |
ZDTDVRJUJYDUBJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCN3CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)





![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)


![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)


